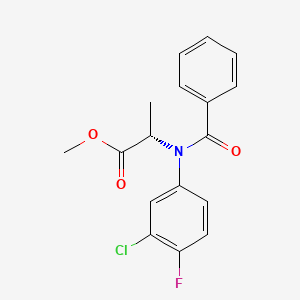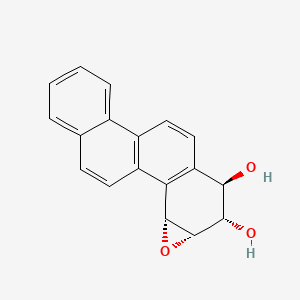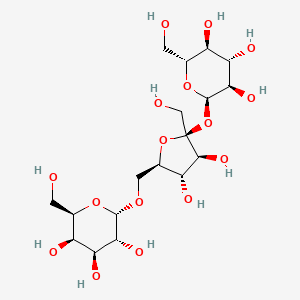
Planteose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Planteose is a trisaccharide composed of galactose, fructose, and glucose. It is a storage carbohydrate found in various plants, including seeds of the Orobanchaceae family. This compound plays a crucial role in the early stages of seed germination, particularly in parasitic plants like Orobanche minor .
準備方法
Synthetic Routes and Reaction Conditions
Planteose can be synthesized through enzymatic reactions involving sucrose and galactose. The reaction typically involves the enzyme α-galactosidase, which facilitates the transfer of a galactose moiety to sucrose, forming this compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
Planteose primarily undergoes hydrolysis reactions. The enzyme α-galactosidase hydrolyzes this compound into its constituent sugars: galactose, fructose, and glucose .
Common Reagents and Conditions
Enzymatic Hydrolysis: α-galactosidase in a buffered solution (pH 5.0-7.5) is commonly used for hydrolysis.
Chemical Hydrolysis: Acidic conditions can also hydrolyze this compound, although this method is less specific and can lead to side reactions.
Major Products
The primary products of this compound hydrolysis are galactose, fructose, and glucose .
科学的研究の応用
Planteose has several applications in scientific research:
Agriculture: this compound metabolism is a target for controlling parasitic weeds like Orobanche and Striga. .
Biochemistry: Studying this compound metabolism helps understand carbohydrate storage and utilization in plants.
Pharmacology: Potential development of herbicides targeting this compound metabolism.
作用機序
Planteose acts as a storage carbohydrate in seeds. During germination, it is hydrolyzed by α-galactosidase, releasing essential sugars that provide energy for the growing seedling. The perception of plant hormones like strigolactones activates this compound metabolism, leading to its hydrolysis and subsequent utilization .
類似化合物との比較
Similar Compounds
Raffinose: Like planteose, raffinose is a trisaccharide composed of galactose, glucose, and fructose.
Stachyose: Another related oligosaccharide, stachyose, contains an additional galactose unit compared to raffinose.
Uniqueness of this compound
This compound is unique due to its specific role in the germination of parasitic plants. Its metabolism is closely linked to the perception of strigolactones, making it a valuable target for controlling parasitic weeds .
特性
CAS番号 |
470-57-5 |
|---|---|
分子式 |
C18H32O16 |
分子量 |
504.4 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-10(24)15(29)18(4-21,33-7)34-17-14(28)12(26)9(23)6(2-20)32-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1 |
InChIキー |
NIBVDXPSJBYJFT-ZQSKZDJDSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


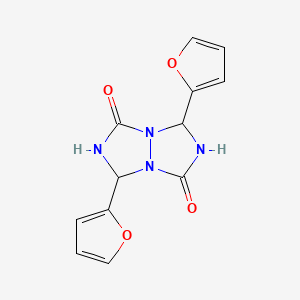
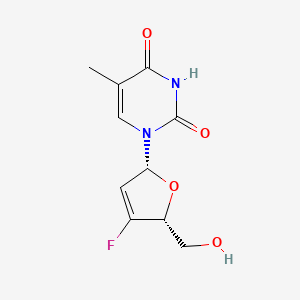
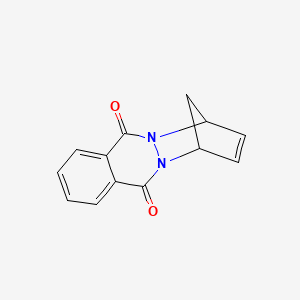
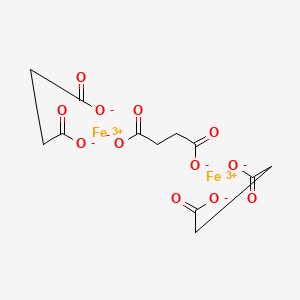
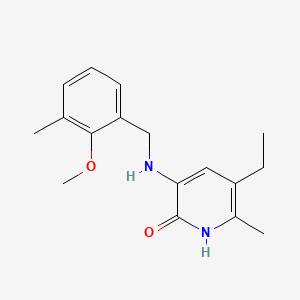
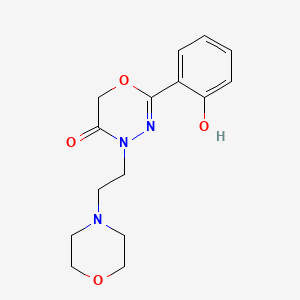
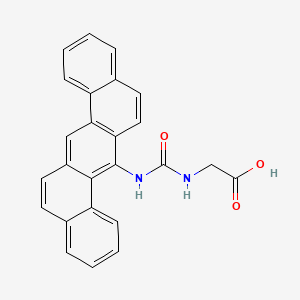
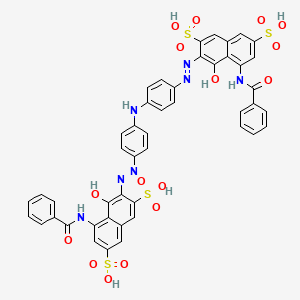
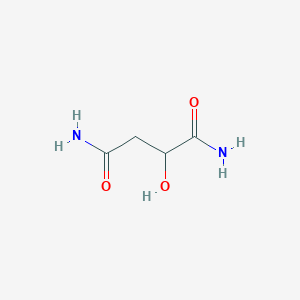
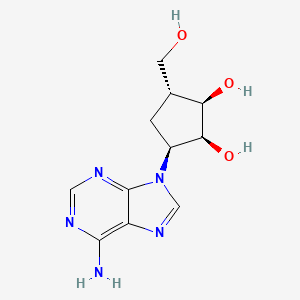
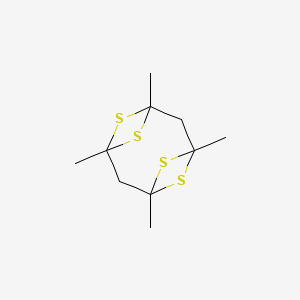
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
